molecular formula C27H44O4 B045664 Calcitetrol CAS No. 56142-94-0

Calcitetrol

Cat. No.: B045664
CAS No.: 56142-94-0
M. Wt: 432.6 g/mol
InChI Key: WFZKUWGUJVKMHC-UKBUZQLGSA-N
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Description

Calcitetrol, also known as 1α,24,25-trihydroxyvitamin D3, is a hormonally active form of vitamin D. It is a secosteroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. This compound is synthesized in the body through a series of hydroxylation reactions and is essential for maintaining proper levels of calcium and phosphate in the blood.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcitetrol is synthesized through a series of hydroxylation reactions starting from cholecalciferol (vitamin D3). The first step involves the conversion of cholecalciferol to calcifediol (25-hydroxyvitamin D3) in the liver. This is followed by the hydroxylation of calcifediol to calcitriol (1α,25-dihydroxyvitamin D3) in the kidney. Finally, calcitriol undergoes an additional hydroxylation to form this compound (1α,24,25-trihydroxyvitamin D3).

Industrial Production Methods

Industrial production of this compound involves the use of chemical synthesis and bioconversion techniques. Chemical synthesis typically involves the use of organic solvents and catalysts to facilitate the hydroxylation reactions. Bioconversion methods utilize microbial enzymes to catalyze the hydroxylation of vitamin D3 derivatives. These methods are preferred due to their higher specificity and yield.

Chemical Reactions Analysis

Types of Reactions

Calcitetrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound back to its precursor forms.

    Substitution: Substitution reactions can modify the hydroxyl groups on the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products

The major products formed from the reactions of this compound include various hydroxylated metabolites that play roles in calcium and phosphate homeostasis.

Scientific Research Applications

Calcitetrol has numerous scientific research applications, including:

    Chemistry: Used as a standard for studying the hydroxylation reactions of vitamin D derivatives.

    Biology: Investigated for its role in regulating calcium and phosphate levels in biological systems.

    Medicine: Used in the treatment of conditions such as osteoporosis, rickets, and hypocalcemia.

    Industry: Employed in the formulation of dietary supplements and fortified foods to enhance calcium absorption.

Mechanism of Action

Calcitetrol exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. Upon binding to the receptor, this compound forms a heterodimer with the retinoid X receptor, which then binds to specific DNA sequences to modulate gene transcription. This leads to increased absorption of calcium and phosphate from the intestines, reabsorption of calcium in the kidneys, and release of calcium from bones.

Comparison with Similar Compounds

Similar Compounds

    Cholecalciferol (Vitamin D3): The precursor to calcitetrol, involved in the initial steps of vitamin D metabolism.

    Calcifediol (25-Hydroxyvitamin D3): An intermediate in the synthesis of this compound, formed in the liver.

    Calcitriol (1α,25-Dihydroxyvitamin D3): The immediate precursor to this compound, synthesized in the kidney.

Uniqueness

This compound is unique due to its additional hydroxyl group at the 24th position, which enhances its biological activity and specificity in regulating calcium and phosphate homeostasis. This makes it a potent metabolite of vitamin D with significant therapeutic potential.

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKUWGUJVKMHC-UKBUZQLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305253
Record name 1α,24R,25-Trihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Hydroxycalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56142-94-0
Record name 1α,24R,25-Trihydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56142-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (24R)-24-Hydroxycalcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1α,24R,25-Trihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56142-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 24-Hydroxycalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does calcitriol influence the immune response in placental cells?

A1: Research suggests that calcitriol can modulate the innate immune response in placental cells. Specifically, calcitriol has been shown to regulate the expression of CD14 and CD180/RP105 in placental trophoblasts []. These proteins play a role in modulating Toll-like receptor 4 (TLR4) signaling pathways, which are crucial for recognizing and responding to bacterial components like lipopolysaccharide (LPS) []. Studies have shown that knocking down CD14 in placental cells can reduce the secretion of inflammatory cytokines like IL-6 and IL-8 in response to LPS []. This suggests that calcitriol, by regulating CD14 and CD180 expression, might play a role in fine-tuning the placental immune response to bacterial challenges.

Q2: What is the mechanism by which calcitriol regulates gene expression in target cells?

A2: Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which acts as a transcription factor []. Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called vitamin D response elements (VDREs) located in the regulatory regions of target genes []. This binding can either enhance or repress gene transcription, ultimately influencing a wide range of cellular processes including calcium homeostasis, cell growth, and immune regulation []. For instance, calcitriol has been shown to induce the expression of the calcidiol 24-hydroxylase gene, which encodes an enzyme involved in the degradation of both calcidiol (25-hydroxyvitamin D3) and calcitriol itself []. This negative feedback loop highlights the tight regulation of vitamin D metabolism.

Q3: Can you explain the enzymatic reactions catalyzed by calcidiol 24-hydroxylase and their significance?

A3: Calcidiol 24-hydroxylase, encoded by the CYP24A1 gene, is a key enzyme involved in the catabolism of vitamin D metabolites []. It catalyzes the 24-hydroxylation of both calcidiol and calcitriol, leading to the formation of less active metabolites like 24,25-dihydroxyvitamin D3 (hydroxycalcidiol) and calcitriol, respectively []. Interestingly, research has shown that this enzyme can further oxidize hydroxycalcidiol to produce oxocalcidiol and oxohydroxycalcidiol []. Similarly, it can convert calcitriol to oxocalcitriol and oxohydroxycalcitriol []. These findings suggest that calcidiol 24-hydroxylase plays a critical role in controlling the levels of active vitamin D metabolites, thereby regulating their biological effects.

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